tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate
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Overview
Description
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate is a chemical compound with the molecular formula C9H19N3O3 and a molecular weight of 217.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxyimino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the amino and hydroxyimino groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The amino group may also interact with specific residues in proteins, affecting their function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate can be compared with similar compounds such as:
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate: Similar structure but lacks the methyl group.
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]ethylcarbamate: Contains an ethyl group instead of a methyl group.
tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]phenylcarbamate: Contains a phenyl group, which significantly alters its chemical properties and applications
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
tert-butyl N-[(3Z)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)12(4)6-5-7(10)11-14/h14H,5-6H2,1-4H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCLOPOHPILASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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